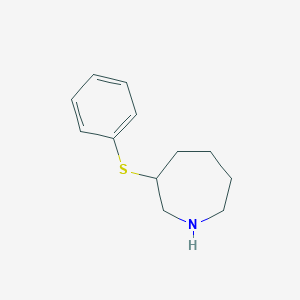

3-(Phenylthio)homopiperidine

Description

Structure

3D Structure

Properties

CAS No. |

1018297-05-6 |

|---|---|

Molecular Formula |

C12H17NS |

Molecular Weight |

207.34 g/mol |

IUPAC Name |

3-phenylsulfanylazepane |

InChI |

InChI=1S/C12H17NS/c1-2-6-11(7-3-1)14-12-8-4-5-9-13-10-12/h1-3,6-7,12-13H,4-5,8-10H2 |

InChI Key |

UGAQPJONXLPOJL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNCC(C1)SC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenylthio Homopiperidine and Its Analogues

Strategies for the Construction of the Homopiperidine Ring System

The azepane scaffold is a prevalent motif in many biologically active compounds and small-molecule drugs. researchgate.netresearchgate.net Its synthesis is a significant challenge for organic chemists, and various methods have been developed, broadly categorized as ring-closing reactions, ring-expansion reactions, and multi-step sequences from specific precursors. researchgate.net

Ring Expansion Methodologies

Ring expansion is a powerful strategy for accessing seven-membered rings from more readily available five- or six-membered cyclic precursors. researchgate.net This approach often leverages classic name reactions to insert a heteroatom into the carbocyclic frame.

Key ring expansion methods include:

Beckmann Rearrangement : This reaction transforms a cyclic oxime into a lactam, which can then be reduced to the corresponding cyclic amine. The industrial synthesis of ε-caprolactam, a precursor to Nylon-6, famously employs the Beckmann rearrangement of cyclohexanone (B45756) oxime. researchgate.netacs.org This method has been applied to the synthesis of various azepane derivatives, including fused systems. nih.gov The rearrangement of oximes derived from substituted cyclohexanones provides a versatile route to functionalized azepanes. researchgate.netnih.gov

Schmidt Rearrangement : A related transformation, the Schmidt rearrangement, converts cyclic ketones directly into lactams using hydrazoic acid (HN₃), often generated in situ from sodium azide (B81097). researchgate.netacs.org This method offers an alternative to the Beckmann rearrangement for nitrogen insertion and has been utilized in the synthesis of bicyclic homopiperazines. acs.org

Expansion of Smaller N-Heterocycles : Azepanes can be synthesized via the ring expansion of smaller nitrogen-containing rings like pyrrolidines. For instance, 4-substituted α-trifluoromethyl azepanes have been prepared from L-proline through the regioselective ring-opening of a bicyclic azetidinium intermediate derived from a trifluoromethyl pyrrolidine. researchgate.net The presence of the trifluoromethyl group directs the regioselectivity of the nucleophilic attack that drives the expansion. researchgate.net

Table 1: Ring Expansion Methodologies for Azepane Synthesis

| Method | Starting Material | Key Reagents | Product Type | Ref. |

|---|---|---|---|---|

| Beckmann Rearrangement | Cyclohexanone Oxime | Acid (e.g., H₂SO₄) | Lactam (Azepan-2-one) | researchgate.netacs.orgnih.gov |

| Schmidt Rearrangement | Cyclic Ketone | Hydrazoic Acid (HN₃) | Lactam (Azepan-2-one) | researchgate.netacs.org |

| Pyrrolidine Expansion | Substituted Pyrrolidine | Nucleophiles | Substituted Azepane | researchgate.net |

Cyclization Approaches for Homoazacycloalkanes

The construction of the azepane ring from an acyclic precursor is a direct and widely used strategy. These cyclization reactions form the seven-membered ring through the creation of a new carbon-carbon or carbon-nitrogen bond.

Common cyclization strategies include:

Reductive Amination : Intramolecular reductive amination of a linear amino-aldehyde or amino-ketone is a classic and effective method for forming N-heterocycles. mdpi.com This strategy has been employed in the synthesis of polyhydroxylated azepanes, where the final cyclization step occurs via reductive amination of an amino-aldehyde precursor. acs.orgnih.gov

Ring-Closing Metathesis (RCM) : RCM has emerged as a powerful tool for the synthesis of unsaturated medium-sized rings. mdpi.comresearchgate.net This reaction utilizes ruthenium-based catalysts to form a double bond within an acyclic diene, closing the ring. It is particularly useful for accessing azepine derivatives that can be subsequently hydrogenated to the saturated azepane.

Radical Cyclization : Intramolecular cyclization of aryl radicals offers a pathway to fused azepine systems. For example, a 7-endo-trig cyclization of an aryl radical derived from a γ-methylene lactam has been successfully used to assemble the azepine ring in pentacyclic structures. nih.gov

Tandem Reactions : Multi-step reactions performed in a single pot, such as tandem Staudinger/aza-Wittig reactions, provide an efficient route to oxo-azepines from appropriate precursors. mdpi.com

Table 2: Cyclization Approaches for Azepane Synthesis

| Method | Precursor Type | Key Reagents/Catalysts | Bond Formed | Ref. |

|---|---|---|---|---|

| Reductive Amination | Amino-aldehyde/ketone | Reducing agent (e.g., NaBH₃CN) | C-N | mdpi.comacs.orgnih.gov |

| Ring-Closing Metathesis | Acyclic Diene | Ru-catalyst (e.g., Grubbs') | C=C | mdpi.comresearchgate.net |

| Radical Cyclization | Alkene/Arene with radical precursor | Radical initiator (e.g., AIBN) | C-C | nih.govbeilstein-journals.org |

| Staudinger/Aza-Wittig | Azido-ester | Phosphine (B1218219) (e.g., PPh₃) | C=N (then cyclization) | mdpi.com |

Precursor-Based Synthesis of the Azepane Nucleus

This approach focuses on the design and synthesis of specific acyclic molecules that are primed for cyclization into the azepane nucleus. The choice of precursor often dictates the substitution pattern and stereochemistry of the final product.

Examples of precursor-based syntheses include:

Synthesis from Amino Acids : Chiral amino acids like L-proline serve as valuable starting materials for enantiomerically pure azepanes. researchgate.net Similarly, L-lysinol has been converted to L-3-N-Cbz-aminoazepane using a one-pot, multi-enzyme cascade. rsc.org

Synthesis from Carbohydrates : Sugars provide a rich source of stereocenters for the synthesis of polyhydroxylated azepanes. D-mannose has been used as a precursor to synthesize pentahydroxyazepane iminosugars. acs.org A key step in this strategy can be the addition of a vinyl Grignard reagent to a sugar-derived aldehyde, followed by a series of transformations including osmium-catalyzed aminohydroxylation and final cyclization. acs.orgnih.gov Commercially available diacetone-D-glucose has also been utilized as a starting point for oxo-azepine synthesis via a key Amadori rearrangement. mdpi.com

Synthesis from ω-Amino Fatty Acids : An iron-catalyzed reductive amination of carbonyl derivatives with ω-amino fatty acids has been developed for the selective synthesis of various N-heterocycles, including azepanes, in moderate to excellent yields. researchgate.net

Table 3: Precursor-Based Strategies for Azepane Synthesis

| Precursor Source | Key Intermediate | Cyclization Method | Ref. |

|---|---|---|---|

| L-Lysinol | N-Cbz protected amino-aldehyde | Enzymatic Reductive Amination | rsc.org |

| D-Mannose | Acyclic amino-polyol | Reductive Amination | acs.orgnih.gov |

| Diacetone-D-glucose | Oxo-azepine precursor | Amadori Rearrangement | mdpi.com |

| ω-Amino fatty acids | Linear amino-ester | Iron-Catalyzed Reductive Amination | researchgate.net |

Installation and Derivatization of the Phenylthio Moiety at C3

Once the homopiperidine ring is constructed, the next critical step is the introduction of the phenylthio group at the C3 position. This can be achieved through various thioether bond-forming reactions.

Thioether Bond Formation Reactions

The formation of a carbon-sulfur bond is a fundamental transformation in organic synthesis. For a target like 3-(phenylthio)homopiperidine, this involves creating a bond between the C3 of the azepane ring and the sulfur atom of a thiophenol derivative.

A particularly relevant method involves the lithiation of an N-protected azepane followed by quenching with a sulfur-based electrophile. For instance, the lithiation of N-Boc-2-phenylazepane with n-BuLi, followed by reaction with S-phenyl benzenethiosulfonate, has been shown to successfully install a thioether group on the azepane ring. whiterose.ac.uk While this example demonstrates substitution at the C2 position, the principle is directly applicable to a C3-functionalized system. The general reaction involves deprotonation to form a carbanion, which then acts as a nucleophile.

Another approach involves the reaction of a suitable thiol with an electrophilic partner. The synthesis of 3-(phenylthio)quinolinium compounds highlights the versatility of thio-functionalization on heterocyclic scaffolds. rtrn.net

Table 4: Representative Thioether Bond Formation Reactions

| Method | Azepane Derivative | Reagents | Key Transformation | Ref. |

|---|

Nucleophilic Substitution Pathways for Thioether Introduction

Nucleophilic substitution (Sₙ2) reactions provide a classical and reliable pathway for introducing a phenylthio group. This strategy requires a homopiperidine precursor equipped with a good leaving group (e.g., tosylate, mesylate, or halide) at the C3 position. The thiophenoxide anion (PhS⁻), typically generated by treating thiophenol with a base, then acts as the nucleophile to displace the leaving group.

The Sₙ2 reaction proceeds with inversion of configuration at the stereocenter, which is a crucial consideration when synthesizing chiral targets. ksu.edu.sa The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group in a single, concerted step. ksu.edu.sa While a specific literature example detailing the synthesis of 3-(phenylthio)homopiperidine via this exact pathway was not identified in the provided context, this is a standard and highly predictable method in organic synthesis. Analogous transformations, such as the synthesis of 3-aminoazepane derivatives via nucleophilic substitution, demonstrate the feasibility of this approach on the azepane ring. nih.govrsc.org Furthermore, the synthesis of aryl thioethers via nucleophilic substitution of a nitro group on a furan (B31954) ring with a thiosalicylate anion showcases the power of this pathway for C-S bond formation. researchgate.net

Table 5: Nucleophilic Substitution for Thioether Introduction

| Substrate | Nucleophile | Leaving Group | Product | Ref. |

|---|---|---|---|---|

| 3-Halo-homopiperidine | Thiophenoxide (PhS⁻) | Halide (Cl, Br, I) | 3-(Phenylthio)homopiperidine | ksu.edu.sa (General Principle) |

| 3-Tosyloxy-homopiperidine | Thiophenoxide (PhS⁻) | Tosylate (OTs) | 3-(Phenylthio)homopiperidine | ksu.edu.sa (General Principle) |

| Methyl 5-nitro-2-furancarboxylate | Disodium thiosalicylate | Nitro (NO₂) | Methyl 5-(2-carboxyphenylthio)-2-furancarboxylate | researchgate.net |

Transition-Metal Catalyzed Cross-Coupling Strategies for Arylthioether Synthesis

The formation of the C-S bond in 3-(phenylthio)homopiperidine is effectively achieved through transition-metal catalyzed cross-coupling reactions. These methods have become a cornerstone of modern organic synthesis due to their efficiency and broad substrate scope.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination-type coupling adapted for C-S bond formation, are prominent. These reactions typically involve the coupling of an aryl halide (or triflate) with a thiol in the presence of a palladium catalyst and a suitable ligand. For the synthesis of 3-(phenylthio)homopiperidine, this would involve the reaction of a 3-halo- or 3-triflyloxy-homopiperidine derivative with thiophenol. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed to promote the catalytic cycle.

Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type couplings, provide an alternative and often more economical approach. These reactions typically employ a copper(I) salt as the catalyst and can be performed with aryl iodides, bromides, or even chlorides. The use of ligands such as N,N'-dimethylethylenediamine (DMEDA) can facilitate these couplings, allowing for the formation of aryl thioethers under milder conditions. acs.orgbeilstein-journals.org

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for C-S bond formation. Nickel catalysts can be particularly effective for the coupling of less reactive aryl chlorides and can offer a cost-effective alternative to palladium. dntb.gov.ua

The general mechanism for these transition-metal-catalyzed C-S bond formations involves three key steps: oxidative addition of the aryl halide to the metal center, coordination and deprotonation of the thiol to form a metal-thiolate complex, and reductive elimination to form the desired aryl thioether and regenerate the active catalyst.

Table 1: Examples of Transition-Metal Catalyzed C-S Bond Formation

| Catalyst System | Aryl Halide/Triflate | Thiol | Product | Yield (%) | Reference |

| Pd₂(dba)₃ / Xantphos | Aryl Chloride | Thiophenol | Aryl Phenyl Thioether | 70-95 | dntb.gov.ua |

| CuI / DMEDA | Aryl Iodide | Heteroaryl Thiol | Aryl Heteroaryl Thioether | 80-92 | acs.org |

| NiCl₂(dppp) | Aryl Chloride | Thiophenol | Diaryl Sulfide (B99878) | 85-95 | dntb.gov.ua |

Note: This table presents general examples of transition-metal catalyzed C-S bond formation that are analogous to the synthesis of 3-(phenylthio)homopiperidine.

Functionalization of Existing Heterocyclic Thioethers

An alternative approach to the synthesis of 3-(phenylthio)homopiperidine involves the functionalization of a pre-existing heterocyclic thioether. This can be achieved through various reactions that modify the heterocyclic ring or the thioether moiety.

For instance, if a suitable precursor such as a 3-phenylthio-lactam is available, reduction of the lactam functionality would yield the desired 3-(phenylthio)homopiperidine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Another strategy involves the direct C-H functionalization of the homopiperidine ring. While challenging, recent advances in transition-metal catalysis have enabled the direct arylation, alkylation, or alkenylation of C-H bonds in heterocycles. rsc.org This could potentially allow for the introduction of the phenylthio group at a later stage of the synthesis.

Furthermore, post-polymerization modification techniques, although more commonly applied to polymers, can provide inspiration for the functionalization of smaller heterocyclic systems. For example, thiol-ene "click" chemistry could be employed to attach a phenylthio group to a homopiperidine derivative bearing an alkene functionality. core.ac.uk

Stereoselective Synthesis Methodologies for 3-(Phenylthio)homopiperidine

As 3-(phenylthio)homopiperidine is a chiral molecule, the development of stereoselective synthetic routes to access enantiomerically pure forms is of significant importance.

Chiral Auxiliary Approaches

The use of chiral auxiliaries is a well-established strategy for controlling the stereochemical outcome of a reaction. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the formation of a new stereocenter. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of 3-(phenylthio)homopiperidine, a chiral auxiliary could be attached to the nitrogen atom of the homopiperidine precursor. This chiral auxiliary would then direct the diastereoselective introduction of the phenylthio group at the 3-position. Subsequent removal of the auxiliary would afford the desired enantiomer of 3-(phenylthio)homopiperidine. A variety of chiral auxiliaries, such as Evans oxazolidinones or camphor-derived auxiliaries, could potentially be employed for this purpose. wikipedia.org The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. rsc.org

Asymmetric Catalysis in C-S and C-C Bond Formation

Asymmetric catalysis offers a more atom-economical approach to the synthesis of chiral molecules, as it employs a catalytic amount of a chiral catalyst to generate an enantiomerically enriched product. york.ac.uk

In the context of 3-(phenylthio)homopiperidine synthesis, asymmetric catalysis could be applied to either the C-S bond formation step or a C-C bond-forming reaction that establishes the stereocenter at the 3-position.

Asymmetric C-S Bond Formation:

Recent advances have led to the development of catalytic systems for the enantioselective addition of thiols to prochiral Michael acceptors. While not a direct synthesis of 3-(phenylthio)homopiperidine, this methodology demonstrates the feasibility of creating chiral thioethers through asymmetric catalysis. For the target molecule, one could envision an enantioselective conjugate addition of thiophenol to a suitable α,β-unsaturated homopiperidine precursor.

Asymmetric C-C Bond Formation:

Alternatively, the stereocenter at the 3-position could be established through an asymmetric C-C bond-forming reaction. For example, a highly diastereoselective and enantioselective lithiation-conjugate addition sequence has been used to synthesize substituted azepanes. nih.govnih.gov This type of methodology could be adapted to introduce a functional group at the 3-position that can be subsequently converted to the phenylthio group. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to heterocyclic substrates is another powerful tool for creating chiral centers in nitrogen-containing rings. acs.org

Diastereoselective Synthetic Routes to 3-Substituted Homopiperidines

Diastereoselective reactions are crucial when a molecule contains multiple stereocenters. In the synthesis of derivatives of 3-(phenylthio)homopiperidine, or when using chiral auxiliaries, controlling the relative stereochemistry is essential.

Several methods for the diastereoselective synthesis of substituted piperidines and azepanes have been reported, which can be adapted for the synthesis of 3-substituted homopiperidines. For example, cascade reactions involving Michael additions can lead to highly substituted cyclohexanones with excellent diastereoselectivity, and similar principles can be applied to the synthesis of heterocyclic systems. rsc.org Three-component reactions have also been developed for the diastereoselective synthesis of spirooxindole-pyrrolidines, showcasing the power of multicomponent reactions in constructing complex, stereochemically defined heterocycles. semanticscholar.org

For the synthesis of 3-substituted homopiperidines, a key strategy would involve the diastereoselective functionalization of a pre-existing homopiperidine ring or a precursor that will be cyclized to form the azepane ring. The inherent conformational preferences of the seven-membered ring can influence the stereochemical outcome of reactions at the 3-position.

Resolution of Racemates for Enantiopure Access

When a stereoselective synthesis is not available or is inefficient, the resolution of a racemic mixture is a viable method for obtaining enantiomerically pure compounds. libretexts.orglibretexts.org This involves separating the two enantiomers of a racemic mixture.

One common method for resolving racemic amines is to react them with a chiral acid to form a pair of diastereomeric salts. libretexts.org These diastereomeric salts have different physical properties, such as solubility, and can often be separated by fractional crystallization. After separation, the individual diastereomeric salts can be treated with a base to liberate the corresponding enantiomerically pure amine. For 3-(phenylthio)homopiperidine, chiral acids such as tartaric acid or mandelic acid could be used as resolving agents. nih.gov

Kinetic resolution is another technique where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. google.com This method can be highly effective but is limited to a theoretical maximum yield of 50% for the recovered enantiomer.

Green Chemistry Approaches in the Synthesis of 3-(Phenylthio)homopiperidine

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For a target molecule like 3-(Phenylthio)homopiperidine, this involves the selection of non-toxic solvents, maximizing the incorporation of all reactant atoms into the final product, and utilizing efficient, recyclable catalysts.

The use of hazardous organic solvents is a major contributor to the environmental footprint of chemical synthesis. Consequently, developing synthetic methods that operate in benign media like water, or in the absence of a solvent altogether, is a key goal of green chemistry.

Aqueous Medium Protocols: Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. The synthesis of thioethers in aqueous media has been successfully demonstrated through various methods. For instance, copper-catalyzed C-S coupling reactions between thiols and aryl boronic acids have been effectively performed in water, offering a direct route to aryl thioethers. hep.com.cnresearchgate.net Another approach involves the use of a reusable, solid-supported catalyst like Amberlyst-15 for C-S bond formation in an aqueous medium. eurekaselect.com Furthermore, base-free synthesis of heteroaryl thioethers in water has been developed, where alkyl halides react with heteroaryl thiols at room temperature. sioc-journal.cn These methodologies suggest that the final step in a synthesis of 3-(Phenylthio)homopiperidine, the formation of the C-S bond, could potentially be achieved in water.

A plausible route to 3-(Phenylthio)homopiperidine is the thia-Michael addition of thiophenol to a suitable homopiperidine-derived Michael acceptor. The thia-Michael reaction is known to proceed under aqueous conditions, sometimes even being promoted by water. researchgate.net

Solvent-Free Protocols: Performing reactions without a solvent minimizes waste and can lead to improved reaction rates and selectivities. The thia-Michael addition, a key reaction for forming C-S bonds, has been successfully carried out under solvent-free conditions, often facilitated by a heterogeneous catalyst. mdpi.comresearchgate.net For example, Amberlyst® A21, a basic resin, has been used as an efficient and recyclable catalyst for the addition of thiols to various Michael acceptors without any solvent. mdpi.com Similarly, silica (B1680970) gel has been employed as a neutral, heterogeneous promoter for the alkylation of thiols at room temperature under solvent-free conditions. rsc.org Microwave-assisted synthesis in the absence of a solvent has also been reported for the formation of C-S bonds, offering a rapid and efficient alternative. benthamdirect.com

The following table summarizes potential green protocols for the synthesis of thioethers, which could be adapted for 3-(Phenylthio)homopiperidine.

| Protocol | Reactants | Catalyst/Promoter | Solvent | Key Advantages |

| Copper-Catalyzed C-S Coupling | Thiophenol, Phenylboronic Acid | CuSO₄ | Water | Avoids toxic ligands and organic solvents. hep.com.cnresearchgate.net |

| Solid-Supported Catalysis | Bromo-barbituric acid, Ammonium (B1175870) aryl dithiocarbamates | Amberlyst-15 | Water | Reusable catalyst, mild conditions. eurekaselect.com |

| Base-Free Thioetherification | Alkyl Halide, Heteroaryl Thiol | None | Water | Simple, mild, efficient, no base required. sioc-journal.cn |

| Solvent-Free Thia-Michael Addition | Thiol, Michael Acceptor | Amberlyst® A21 | None | Recyclable catalyst, high efficiency. mdpi.com |

| Silica-Promoted Alkylation | Thiol, Alkyl Halide | Silica Gel | None | Neutral conditions, recyclable promoter. rsc.org |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. nih.gov Reactions with high atom economy are inherently "greener" as they generate less waste.

The thia-Michael addition is an excellent example of an atom-economical reaction, as it is an addition reaction where all the atoms of the reactants are, in principle, incorporated into the final product, leading to a theoretical atom economy of 100%. mdpi.commathnet.ru

To illustrate this, let's consider a hypothetical synthesis of 3-(Phenylthio)homopiperidine via a thia-Michael addition between thiophenol and a suitable precursor, 2,3,4,7-tetrahydro-1H-azepine.

Hypothetical Reaction: Thiophenol + 2,3,4,7-tetrahydro-1H-azepine → 3-(Phenylthio)homopiperidine

The atom economy can be calculated using the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Thiophenol | C₆H₆S | 110.18 |

| 2,3,4,7-tetrahydro-1H-azepine | C₆H₁₁N | 97.16 |

| Sum of Reactant MWs | 207.34 | |

| 3-(Phenylthio)homopiperidine | C₁₂H₁₇NS | 207.34 |

| Product MW | 207.34 | |

| Atom Economy | 100% |

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, all while being used in small amounts and often being recyclable. nih.gov

For the synthesis of 3-(Phenylthio)homopiperidine, several catalytic strategies could be employed to enhance its sustainability.

Copper-Based Catalysis: Copper catalysts are attractive due to the low cost and low toxicity of copper compared to other transition metals like palladium. Copper-catalyzed Ullmann-type reactions are a classic method for forming C-S bonds. tandfonline.com Greener versions of these reactions have been developed that proceed in water or ionic liquids, and with recyclable catalysts. hep.com.cnresearchgate.nettandfonline.com For instance, a Cu/Cu₂O-catalyzed reaction has been shown to be effective for C-S bond formation without the need for strong bases. nih.gov

Heterogeneous Catalysis: The use of heterogeneous catalysts simplifies product purification and allows for the easy recovery and reuse of the catalyst, which is both economically and environmentally beneficial. As mentioned, Amberlyst® A21 has been used as a recyclable catalyst for thia-Michael additions. mdpi.com Another example is the use of a prolinamide-based heterogeneous catalyst (UiO-66-NH-proline) for the synthesis of β-thioketones, which boasts high efficiency and recyclability. nih.gov

Organocatalysis: Organocatalysts are metal-free small organic molecules that can catalyze chemical reactions. Their use avoids the issues of metal toxicity and contamination of the final product. Proline and its derivatives are well-known organocatalysts for various transformations. A heterogeneous prolinamide catalyst has been successfully used for thia-Michael additions, demonstrating the potential of organocatalysis in the synthesis of sulfur-containing compounds. nih.gov

The following table summarizes some sustainable catalytic strategies applicable to the formation of C-S bonds.

| Catalyst Type | Specific Example | Reaction Type | Key Advantages |

| Copper Catalyst | CuSO₄ | C-S Coupling | Low cost, low toxicity, can be used in water. hep.com.cnresearchgate.net |

| Heterogeneous Resin | Amberlyst® A21 | Thia-Michael Addition | Recyclable, solvent-free conditions. mdpi.com |

| Heterogeneous MOF | UiO-66-NH-proline | Thia-Michael Addition | High efficiency, recyclable, metal-organic framework based. nih.gov |

| Ionic Liquid | [BMIM]Br | Ullmann Reaction | Recyclable solvent, potential for microwave enhancement. tandfonline.com |

By employing these green chemistry principles and methodologies, the synthesis of 3-(Phenylthio)homopiperidine and its analogues can be designed to be more sustainable, efficient, and environmentally benign.

Reactivity and Mechanistic Investigations of 3 Phenylthio Homopiperidine

Transformations Involving the Thioether Linkage

The sulfur atom in the phenylthio group is a key site for a variety of chemical transformations, including oxidation, reduction, and rearrangement reactions.

Oxidation Reactions (e.g., to Sulfoxides and Sulfones)

The oxidation of the thioether in 3-(phenylthio)homopiperidine to the corresponding sulfoxide (B87167) and sulfone represents a common and important transformation. This process can be controlled to selectively yield either oxidation state by the choice of oxidizing agent and reaction conditions.

Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), often in the presence of a catalyst like selenium dioxide, and meta-chloroperoxybenzoic acid (m-CPBA). The use of one equivalent of the oxidant typically favors the formation of the sulfoxide. Further oxidation to the sulfone can be achieved by using an excess of the oxidizing agent or stronger oxidants. For instance, the oxidation of aryl thioethers can be finely controlled; selective oxidation to sulfoxides can be achieved without overoxidation to the sulfone using manganese porphyrin electrocatalysts. In other systems, controlling the stoichiometry of hydrogen peroxide allows for selective oxidation to either the sulfoxide or the sulfone.

The reactivity of the sulfur atom can be influenced by the electronic properties of the adjacent heterocyclic ring. For thioethers containing electron-withdrawing groups, such as certain azole derivatives, oxidation can be less straightforward, sometimes leading to a mixture of sulfoxide and sulfone. However, catalytic systems, like H₂O₂/SeO₂, have proven effective for the selective oxidation of even unreactive thioethers to sulfoxides.

Table 1: General Conditions for Oxidation of Aryl Thioethers

| Product | Typical Oxidizing Agent(s) | Typical Conditions |

| Sulfoxide | 1 equiv. m-CPBA, H₂O₂ | Controlled temperature, often below room temperature |

| Sulfone | ≥2 equiv. m-CPBA, H₂O₂ | Often requires harsher conditions or longer reaction times |

Reductive Scission and Desulfurization Pathways

The carbon-sulfur bond in the phenylthio group can be cleaved through reductive processes, leading to desulfurization. This transformation is valuable for removing the sulfur functionality and generating the corresponding saturated heterocyclic ring.

Various methods exist for the reductive desulfurization of thioethers. Classic methods often employ Raney nickel, which is effective but can sometimes require harsh conditions. More recent, metal-free approaches have been developed. One such method utilizes a catalytic amount of trimethyl phosphite (B83602) with tris(trimethylsilyl)silane (B43935) as the stoichiometric reductant, proceeding through a radical mechanism. This method is notable for its tolerance of a range of functional groups. Another approach involves a super electron donor-mediated reductive desulfurization, which also avoids the use of transition metals.

Rearrangement Reactions Involving the Phenylthio Group

The phenylthio group, particularly after oxidation to a sulfoxide, can participate in rearrangement reactions, such as the Pummerer and Smiles rearrangements.

The Pummerer rearrangement involves the conversion of a sulfoxide with an adjacent α-hydrogen into an α-acyloxythioether in the presence of an activating agent like acetic anhydride (B1165640). The reaction proceeds through the formation of a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. For 3-(phenylthio)homopiperidine sulfoxide, this would involve the α-hydrogen at the C3 position of the homopiperidine ring. The resulting α-acyloxythioether can be a versatile intermediate for further synthetic transformations.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. In the context of a derivative of 3-(phenylthio)homopiperidine, a nucleophilic group elsewhere in the molecule could displace the thioether from the phenyl ring, provided the ring is sufficiently activated by electron-withdrawing groups. A variation, the Truce-Smiles rearrangement, allows for the formation of carbon-carbon bonds.

Reactivity of the Homopiperidine Nitrogen Atom

The secondary amine in the homopiperidine ring is a nucleophilic and basic center, readily undergoing reactions such as N-alkylation and N-acylation, and can also function as a catalyst.

N-Alkylation and N-Acylation Reactions

N-Alkylation of the homopiperidine nitrogen introduces an alkyl group onto the nitrogen atom. This is typically achieved by reacting the amine with an alkyl halide. The reaction of homopiperazine (B121016), a related cyclic diamine, with alcohols in the presence of a Cu-Cr-La/γ-Al₂O₃ catalyst can also lead to N-alkylation, where the alcohol serves as the alkylating agent. The synthesis of polyamine derivatives often involves N-alkylation with haloalkanes, though this can sometimes lead to a mixture of products.

N-Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is a fundamental transformation and is often used to introduce a variety of functional groups or to modify the biological activity of the parent molecule. For example, novel unsaturated piperazine (B1678402) and homopiperazine derivatives have been synthesized through acylation with methacrylic anhydride and benzoyl chloride.

Table 2: General Conditions for N-Alkylation and N-Acylation of Cyclic Amines

| Reaction | Reagent Type | Typical Conditions |

| N-Alkylation | Alkyl halides, Alcohols with catalyst | Base may be required for alkyl halides; elevated temperature and pressure for alcohol alkylation |

| N-Acylation | Acyl chlorides, Anhydrides | Often in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent |

Amine-Catalyzed Transformations

The homopiperidine nitrogen, being a secondary amine, can act as a base or nucleophilic catalyst in various organic reactions. Homopiperazine derivatives have been functionalized and supported on materials like mesoporous silica (B1680970) nanoparticles to create efficient heterogeneous catalysts. These catalysts have been employed in multicomponent reactions, such as the synthesis of 1-amidoalkyl-2-naphthols. While specific examples using 3-(phenylthio)homopiperidine as a catalyst are not documented, its structural similarity to other amine catalysts suggests its potential in this area. Transition metal-catalyzed reactions, which are central to modern organic synthesis, often rely on amine ligands to modulate the reactivity and selectivity of the metal center.

Protonation and Coordination Chemistry (from a reaction mechanism perspective)

The protonation and coordination chemistry of molecules containing the homopiperidine scaffold, a seven-membered nitrogen-containing heterocycle, are integral to understanding their reactivity. The nitrogen atom's lone pair of electrons in the homopiperidine ring allows it to act as a Lewis base, readily accepting a proton (H+) from an acid or coordinating to a metal center. libretexts.orgmdpi.com The specific compound, 3-(phenylthio)homopiperidine, features a phenylthio substituent at the 3-position of the homopiperidine ring. This substituent can influence the basicity and coordinating ability of the nitrogen atom through electronic and steric effects.

From a mechanistic perspective, protonation is often the initial step in acid-catalyzed reactions. The resulting ammonium (B1175870) species can alter the molecule's reactivity, for instance, by making adjacent carbons more susceptible to nucleophilic attack. In coordination chemistry, the homopiperidine nitrogen can act as a ligand, donating its electron pair to a metal ion to form a coordination complex. libretexts.org The stability and structure of these complexes are governed by factors such as the nature of the metal ion, the solvent, and the presence of other ligands. mdpi.com The phenylthio group in 3-(phenylthio)homopiperidine could potentially interact with the metal center as well, possibly leading to bidentate coordination, although this would depend on the conformational flexibility of the seven-membered ring.

The study of coordination compounds often involves techniques like X-ray crystallography to determine the geometry of the complex and the coordination number of the metal. mdpi.commdpi.com Spectroscopic methods, such as NMR, can provide information about the electronic environment of the atoms within the complex. mdpi.com Understanding the coordination behavior is crucial, as it can be a key step in catalytic cycles where the metal center activates the substrate. nih.gov For example, in some catalytic hydroboration reactions, the initial coordination of a carbonyl oxygen to a lanthanide metal center is a vital step that initiates the catalytic pathway. nih.gov

Electrophilic and Nucleophilic Reactivity of the Seven-Membered Ring

The reactivity of the seven-membered homopiperidine ring in 3-(phenylthio)homopiperidine is characterized by both electrophilic and nucleophilic interactions. pressbooks.puballen.in The nitrogen atom, with its lone pair of electrons, is inherently nucleophilic and can react with various electrophiles. basicmedicalkey.com Conversely, the carbon atoms of the ring can exhibit electrophilic character, particularly when influenced by adjacent functional groups or upon activation. pressbooks.pub

The carbon atoms alpha and beta to the nitrogen in the homopiperidine ring are key sites for reactivity. The alpha-carbons are directly bonded to the nitrogen and can be involved in reactions such as N-alkylation or acylation, where the nitrogen acts as the nucleophile. nih.gov The reactivity at these positions can be influenced by the conformational constraints of the seven-membered ring.

The beta-carbon, in this case, the carbon at the 3-position bearing the phenylthio group, is also a site of significant chemical interest. The phenylthio substituent can influence the reactivity of this position. The sulfur atom can potentially stabilize adjacent carbocations or carbanions, thereby affecting the course of reactions. Reactions involving the beta-position could include substitution or elimination, depending on the reaction conditions and the nature of the attacking species. For instance, the phenylthio group itself could act as a leaving group under certain conditions or could direct the stereochemical outcome of reactions at the adjacent chiral center.

Ring-closing metathesis (RCM) is a powerful synthetic methodology used to form cyclic alkenes from acyclic dienes, catalyzed by transition metal complexes, most notably those based on ruthenium, like Grubbs' catalysts. organic-chemistry.orgwikipedia.orgharvard.edu This reaction has been widely applied to synthesize a variety of ring sizes, from 5- to 30-membered rings, including nitrogen and oxygen heterocycles. organic-chemistry.orgwikipedia.org The thermodynamic driving force for RCM is often the formation of a stable cyclic alkene and the release of a small, volatile byproduct like ethylene. harvard.edu

For a molecule like 3-(phenylthio)homopiperidine to undergo RCM, it would first need to be functionalized with two terminal alkene groups. For example, if the nitrogen atom and one of the ring carbons were appropriately substituted with alkenyl chains, an intramolecular RCM reaction could potentially lead to a bicyclic product. The success of such a reaction would depend on the conformational flexibility of the seven-membered ring to bring the two alkene moieties into proximity for the catalytic reaction to occur. harvard.edu

Conversely, ring-opening metathesis (ROM) and the related ring-opening metathesis polymerization (ROMP) involve the cleavage of a cyclic alkene to form an acyclic polymer. harvard.edu This is typically favored for strained ring systems. harvard.edu A tandem ring-opening-ring-closing metathesis (RORCM) strategy has also been developed, where a strained ring is opened and then reclosed to form a more stable ring system. nih.gov While the direct applicability of these metathesis reactions to the saturated ring of 3-(phenylthio)homopiperidine is not straightforward, derivatives of the homopiperidine ring containing unsaturation could potentially be substrates for such transformations. libretexts.org

The functional group tolerance of modern metathesis catalysts is high, allowing for their use with a wide range of substrates containing various functional groups. wikipedia.orgharvard.edu

Detailed Mechanistic Elucidation of Key Reactions

The detailed mechanistic elucidation of chemical reactions provides a fundamental understanding of how reactants are converted into products, including the identification of transition states and intermediates. mdpi.comnih.gov

Transition state (TS) analysis is a cornerstone of understanding catalytic mechanisms. beilstein-journals.org The catalyst's role is to lower the activation energy of the rate-determining step by stabilizing the transition state relative to the reactants. beilstein-journals.org Computational methods, such as density functional theory (DFT), are powerful tools for modeling transition state structures and calculating their energies. nih.govmdpi.com

Experimental techniques like kinetic isotope effect (KIE) studies can provide insights into the geometry of the transition state. nih.gov For instance, variations in KIE values can indicate differences in the bonding environment at the transition state for related reactions or for the same reaction under different catalytic conditions. nih.gov

In the context of reactions involving a molecule like 3-(phenylthio)homopiperidine, if it were to participate in a catalytic process, for example, as a ligand for a metal catalyst, the analysis would focus on the geometry and energy of the transition state of the catalyzed reaction. This would involve understanding how the steric and electronic properties of the 3-(phenylthio)homopiperidine ligand influence the stability of the transition state. For enzymatic reactions, the concept of a "virtual transition state" has been introduced to describe complex mechanisms where the experimentally observed kinetics represent an average of multiple transition states. researchgate.net

Brønsted analysis, which correlates reaction rates with the pKa of an acid or base catalyst, can also be used to probe the nature of the transition state. The Brønsted coefficient (α) provides information about the degree of proton transfer in the transition state. chemrxiv.org

The identification and characterization of reaction intermediates are crucial for piecing together a reaction mechanism. Intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. They represent local energy minima on the reaction coordinate.

Spectroscopic techniques are often employed to detect and characterize intermediates. For example, low-temperature UV-vis spectroscopy can be used to observe transient species that are unstable at room temperature. researchgate.net NMR spectroscopy is another powerful tool for characterizing the structure of intermediates that are sufficiently stable to be observed. mdpi.comnih.gov In some cases, intermediates can be isolated and their structures determined by X-ray crystallography. nih.gov

For reactions involving 3-(phenylthio)homopiperidine, potential intermediates could include protonated species, coordination complexes with metal catalysts, or transient species formed during bond-breaking and bond-forming events. For example, in a nucleophilic substitution reaction, a short-lived carbocation or a pentacoordinate carbon species could be an intermediate. basicmedicalkey.com In catalytic cycles, the characterization of catalyst-substrate complexes or deactivated catalyst species can provide valuable mechanistic insights. nih.gov

Advanced Methodologies for Structural and Conformational Analysis of 3 Phenylthio Homopiperidine

Spectroscopic Techniques for Structural Elucidation (Methodology Focus)

Spectroscopic methods are fundamental in determining the molecular connectivity and dynamic conformational properties of 3-(Phenylthio)homopiperidine in solution.

NMR spectroscopy is the most powerful tool for analyzing the structure of 3-(Phenylthio)homopiperidine in solution. ijsr.in One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms. ipb.ptox.ac.uk

The seven-membered homopiperidine ring is flexible and can exist in various conformations, such as chair and boat forms. Variable temperature (VT) NMR studies can be employed to study the dynamics of this ring system. nih.gov At room temperature, the molecule may undergo rapid conformational exchange, resulting in time-averaged NMR signals. researchgate.net Lowering the temperature can slow this exchange, potentially allowing for the observation of distinct resonances for individual conformers. nih.gov

¹H NMR: The proton spectrum would show distinct regions for the aromatic protons of the phenyl group and the aliphatic protons of the homopiperidine ring. The proton at the C3 position, bonded to the carbon bearing the phenylthio group, would be a key diagnostic signal. Its chemical shift and coupling constants to adjacent protons provide critical information about the local stereochemistry.

¹³C NMR: The carbon spectrum confirms the number of unique carbon environments. The chemical shifts of the homopiperidine ring carbons are sensitive to the ring's conformation. For instance, carbons in a more sterically crowded environment, such as in certain pseudo-axial positions, may appear at a higher field (upfield shift). organicchemistrydata.org

2D NMR (COSY & HSQC): Correlation Spectroscopy (COSY) is used to establish proton-proton (H-H) coupling networks, confirming the connectivity within the homopiperidine ring. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of all CHn groups.

2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is crucial for conformational analysis. It detects through-space correlations between protons that are close to each other, irrespective of whether they are bonded. For example, observing a NOESY correlation between the C3 proton and specific protons on the homopiperidine ring can help define the ring's preferred conformation and the pseudo-axial or pseudo-equatorial orientation of the phenylthio substituent. nih.gov

Table 1: Expected ¹H and ¹³C NMR Data for 3-(Phenylthio)homopiperidine

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations (COSY, NOESY) |

|---|---|---|---|

| Phenyl Protons | 7.20 - 7.50 (multiplet) | 125.0 - 135.0 | |

| N-H | 1.5 - 3.5 (broad singlet) | - | NOESY with adjacent ring protons |

| H3 (CH-S) | 3.0 - 3.8 (multiplet) | 45.0 - 55.0 | COSY with H2, H4; NOESY with phenyl protons |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. gelest.com For 3-(Phenylthio)homopiperidine, the IR spectrum would display characteristic absorption bands confirming its key structural features. mvpsvktcollege.ac.in

The main expected absorptions include:

N-H Stretch: A moderate, somewhat broad absorption in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

Aromatic C-H Stretch: Absorptions typically appear just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretch: Strong absorptions are expected in the 2850-3000 cm⁻¹ range. libretexts.org

Aromatic C=C Stretch: One or more bands of variable intensity in the 1450-1600 cm⁻¹ region. libretexts.org

C-N Stretch: Typically found in the 1020-1250 cm⁻¹ range.

C-S Stretch: A weak absorption in the 600-800 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for 3-(Phenylthio)homopiperidine

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Moderate, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Moderate |

| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Moderate |

| C-N | Stretch | 1020 - 1250 | Moderate |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of 3-(Phenylthio)homopiperidine with high accuracy by providing a precise mass of the molecular ion. benthamopen.com

Furthermore, tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide valuable structural information. uakron.edu The fragmentation pattern is like a molecular fingerprint and helps to confirm the proposed structure. nih.govlibretexts.org

Expected fragmentation pathways for 3-(Phenylthio)homopiperidine would likely involve:

Cleavage of the C-S bond, leading to the formation of a phenylthio radical (C₆H₅S•) and a charged homopiperidine fragment, or vice versa.

Fragmentation of the homopiperidine ring itself through various ring-opening mechanisms.

Loss of the entire phenylthio group to give a fragment corresponding to the protonated homopiperidine cation.

Table 3: Predicted Mass Spectrometry Fragments for 3-(Phenylthio)homopiperidine (C₁₂H₁₇NS)

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 208.11 |

| [M-C₆H₅S]⁺ | Loss of Phenylthio radical | 99.10 |

| [C₆H₅S]⁺ | Phenylthio cation | 109.02 |

X-ray Crystallography as a Tool for Solid-State Structural Determination

While NMR provides information about the molecule's structure in solution, X-ray crystallography offers an unambiguous determination of its three-dimensional structure in the solid state. researchgate.netnih.gov This technique provides precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's most stable crystalline conformation. mdpi.com

Obtaining a high-quality single crystal suitable for X-ray diffraction is a critical prerequisite. mpg.de For organic molecules like 3-(Phenylthio)homopiperidine, several strategies can be employed: nih.gov

Slow Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane, hexane) and the solvent is allowed to evaporate slowly over days or weeks. acrhem.org The slow decrease in solubility promotes the formation of large, well-ordered crystals.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, leading to crystallization.

Flux Growth: This method, more common for inorganic materials, can sometimes be adapted for organic compounds by using a low-melting-point solid as a solvent (flux) from which the crystal grows as the mixture is slowly cooled. aps.org

The choice of solvent is crucial and often determined empirically to balance sufficient solubility with the ability to form a supersaturated solution under controlled conditions.

The data from an X-ray crystal structure analysis reveals not only the intramolecular geometry but also the arrangement of molecules within the crystal lattice, known as crystal packing. uwa.edu.au This packing is governed by a network of non-covalent intermolecular interactions. mdpi.comias.ac.in

For 3-(Phenylthio)homopiperidine, the following interactions are expected to be significant:

Hydrogen Bonding: The secondary amine (N-H group) is a strong hydrogen bond donor, which can form robust N-H···N or N-H···S hydrogen bonds with neighboring molecules, often leading to the formation of chains or dimeric motifs. nih.gov

π-π Stacking: The phenyl rings of adjacent molecules may stack on top of each other in a parallel or offset fashion. These interactions are important in organizing the molecules into columns or layers.

C-H···π Interactions: The electron-rich face of the phenyl ring can act as a weak hydrogen bond acceptor for C-H bonds from the homopiperidine ring of a neighboring molecule.

Analysis of these interactions provides insight into the supramolecular chemistry of the compound and helps explain its physical properties, such as melting point and solubility. uc.pt

Conformational Dynamics of Seven-Membered Heterocyclic Systems

The seven-membered azepane ring, the core structure of homopiperidine, is characterized by a high degree of conformational flexibility. Unlike the well-defined chair conformation of cyclohexane (B81311), seven-membered rings can adopt a variety of conformations with low energy barriers between them, leading to a complex potential energy surface. The most stable conformations are typically from the twist-chair and chair families. The intricate balance between these conformations is sensitive to the substitution pattern on the ring, making the conformational analysis of derivatives like 3-(Phenylthio)homopiperidine a subject of detailed research.

Ring Inversion Barriers and Conformational Isomerism

Seven-membered heterocyclic systems, such as azepanes, exhibit dynamic behavior in solution, primarily through a process of ring inversion. This process involves the interconversion between various low-energy conformations, such as the chair and twist-chair forms. The energy required to overcome the transition state between these conformers is known as the ring inversion barrier. This barrier is a critical parameter in understanding the molecule's dynamic stereochemistry and its potential biological activity, as the conformational state can dictate how the molecule interacts with biological targets. lifechemicals.com

For the parent azepane ring and its simple alkyl-substituted derivatives, the energy barrier to ring inversion is relatively low. Computational studies and variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used to determine these barriers. For instance, studies on N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines have shown free energy of activation for the ring flip to be around 10.8 kcal/mol. In other seven-membered iminoazacycloalkanes, energy barriers for ring inversion have been measured at approximately 9.5 kcal/mol. These values indicate a rapid interconversion at room temperature.

The conformational landscape of azepanes is populated by several isomers. High-level electronic structure calculations on azepane have identified the twist-chair conformation as the most stable, with the chair conformation often representing a transition state. researchgate.net However, the presence of substituents can alter this landscape. Depending on the nature and position of the substituent, different conformers may be stabilized, leading to a shift in the equilibrium population. For example, in some substituted azepanes, fluorination has been shown to rigidify the ring into a single dominant conformation, but this effect is highly dependent on the interplay with other substituents present. researchgate.net This highlights the cooperative or antagonistic effects that multiple substituents can have on the ring's conformational preference.

Table 1: Representative Energy Barriers for Ring Inversion in Seven-Membered Heterocycles

| Compound Class | Substituent(s) | Method | Energy Barrier (kcal/mol) |

| 1-Aryl-2-iminoazacycloalkanes | Aryl at N-1 | Dynamic NMR | 9.5 - 9.7 |

| N-Substituted Benzazepines | Various N-alkyl/aryl | VT-NMR | ~10.8 |

| 11H-Dibenzo[b,e]azepines | Ethyl at C-5 | Dynamic NMR | >4.2 |

| Azepane (unsubstituted) | None | Computational | Low (not specified) |

Note: This table presents generalized data from studies on various seven-membered ring systems to provide context for the conformational dynamics of the azepane ring. Data for 3-(Phenylthio)homopiperidine specifically is not available in the cited literature.

Influence of the Phenylthio Substituent on Ring Conformation

While specific experimental data on the conformational analysis of 3-(Phenylthio)homopiperidine is scarce in the reviewed literature, the influence of the phenylthio substituent can be inferred from studies on other substituted heterocyclic systems and general principles of conformational analysis. The phenylthio group, attached to the C3 position of the homopiperidine ring, is expected to exert a significant influence on the conformational equilibrium through both steric and electronic effects.

The conformational preference of a substituent is often dictated by its steric bulk. In a seven-membered ring, substituents generally favor a pseudo-equatorial position to minimize steric interactions with the rest of the ring atoms. The phenylthio group, being sterically demanding, would be expected to strongly favor such a position. This preference would likely bias the conformational equilibrium towards twist-chair or chair forms where the C3 substituent can occupy a less hindered pseudo-equatorial orientation.

Furthermore, electronic effects associated with the thioether linkage can play a role. Compared to an oxygen-based ether, a thioether is less electronegative and can have different hyperconjugative and electrostatic interactions with the rest of the molecule. nih.gov Studies on related systems have shown that thioether substituents can influence the reactivity and conformation of the heterocyclic ring to which they are attached. acs.orgacs.org For instance, the substitution of a 3-O-benzyl ether with a 3-S-thioether in a mannopyranosyl donor resulted in a significant loss of stereoselectivity in glycosylation reactions, an effect attributed to the different electronic and steric properties of sulfur versus oxygen. nih.gov These differences can impact the stability of various ring conformers by altering torsional strain and intramolecular interactions.

In the context of 3-(Phenylthio)homopiperidine, the sulfur atom's lone pairs and the aromatic phenyl ring introduce additional complexity. Potential non-covalent interactions, such as gauche interactions between the azide (B81097) group and the ring nitrogen in other substituted azepanes, can influence conformational preferences. researchgate.net Similar interactions might occur between the phenylthio substituent and the nitrogen atom of the homopiperidine ring, potentially stabilizing specific conformations. Computational modeling combined with detailed NMR spectroscopic analysis would be required to fully elucidate the conformational landscape of 3-(Phenylthio)homopiperidine and quantify the energetic preferences for its various isomers. nih.gov

Theoretical and Computational Investigations of 3 Phenylthio Homopiperidine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods provide a detailed picture of the electron distribution and orbital interactions within a molecule. For 3-(Phenylthio)homopiperidine, these investigations are crucial for understanding its stability, reactivity, and potential intermolecular interactions.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule and its relative stability. rsc.org DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can determine the optimized geometry of 3-(Phenylthio)homopiperidine, including bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. nih.govsemanticscholar.org

For the homopiperidine ring, these calculations can predict the most stable conformation, which is typically a twist-chair or boat conformation, as the seven-membered ring is more flexible than a simple cyclohexane (B81311) chair. The orientation of the phenylthio substituent at the 3-position, whether axial or equatorial, and its influence on the ring's conformation are key aspects revealed by DFT studies. The stability of different conformers can be compared by their calculated total energies. For instance, studies on substituted piperidines have shown that the presence of a substituent can significantly influence the conformational equilibrium. acs.org

Table 1: Hypothetical Optimized Geometric Parameters for 3-(Phenylthio)homopiperidine (Chair Conformation) Calculated at the B3LYP/6-31G(d) Level of Theory.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-S | 1.80 |

| S-C(phenyl) | 1.77 |

| C-N | 1.47 |

| C-C (ring) | 1.54 |

| **Bond Angles (°) ** | |

| C-S-C(phenyl) | 103.5 |

| C-N-C | 112.0 |

| Dihedral Angles (°) | |

| C-C-S-C(phenyl) | 75.0 |

Note: This data is hypothetical and intended for illustrative purposes, based on typical values for similar molecular fragments.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For 3-(Phenylthio)homopiperidine, the HOMO is expected to be localized primarily on the electron-rich phenylthio group, specifically the sulfur atom and the aromatic pi system. The LUMO is likely to be distributed over the phenyl ring and the C-S antibonding orbital. Analysis of the FMOs can help predict how this molecule will interact with other reagents. For example, an electrophile would likely attack the region of high HOMO density.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 3-(Phenylthio)homopiperidine.

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.4 |

Note: This data is hypothetical and based on general values for similar aromatic thioethers and heterocyclic systems.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. ias.ac.in It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. rsc.orgscirp.org In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. rsc.org

For 3-(Phenylthio)homopiperidine, the MEP map would likely show a region of high negative potential around the sulfur atom of the phenylthio group due to its lone pairs of electrons, and also on the faces of the phenyl ring due to the pi-electron cloud. The nitrogen atom of the homopiperidine ring would also exhibit a negative potential. Positive potential would be expected around the hydrogen atoms, particularly the N-H proton. This information is critical for understanding non-covalent interactions, such as hydrogen bonding. rsc.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Insights

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic delocalization within a molecule in terms of localized one-center (lone pair) and two-center (bond) units. uni-muenchen.denih.gov This method allows for the quantification of donor-acceptor interactions, which are key to understanding hyperconjugation and resonance effects. wisc.edu

In 3-(Phenylthio)homopiperidine, NBO analysis can reveal important interactions, such as the delocalization of the sulfur and nitrogen lone pairs into adjacent antibonding orbitals. For example, the interaction between the sulfur lone pair (donor NBO) and the antibonding σ* orbital of a C-C bond in the ring (acceptor NBO) can stabilize the molecule. Similarly, delocalization from the phenyl ring's pi-system to the sulfur atom can be quantified. The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of their significance. icm.edu.pl Studies on alkynyl thioethers have demonstrated the utility of NBO analysis in understanding stabilizing sulfur-metal interactions. bham.ac.uk

Table 3: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Key Interactions in 3-(Phenylthio)homopiperidine.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (S) | σ(C-C) | 1.5 |

| LP (N) | σ(C-C) | 2.0 |

| π (C=C)phenyl | σ*(C-S) | 0.8 |

Note: This data is hypothetical and illustrative of the types of interactions and their potential magnitudes.

Computational Modeling of Reaction Mechanisms

Computational chemistry is also instrumental in mapping out the pathways of chemical reactions, identifying the high-energy transition states that connect reactants to products.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

To understand the mechanism of a reaction involving 3-(Phenylthio)homopiperidine, computational chemists can perform a transition state search. This involves locating the saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction pathway. researchgate.net Various algorithms are available for this purpose, and the resulting structure is characterized by having exactly one imaginary vibrational frequency. rsc.org

Once a transition state has been located and verified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation maps the minimum energy path downhill from the transition state to the reactant and product, confirming that the located transition state indeed connects the desired species. nih.gov This provides a detailed picture of the geometric changes that occur as the reaction progresses. For instance, in a hypothetical reaction where the nitrogen atom of the homopiperidine ring acts as a nucleophile, the IRC would trace the formation of a new bond and any associated conformational changes in the ring. researchgate.net DFT studies on the acylation of piperidines have successfully used these methods to rationalize reaction outcomes. nih.gov

Energy Profiles and Rate Constant Predictions

No published data exists on the energy profiles for reactions involving 3-(Phenylthio)homopiperidine, nor have any rate constants for its potential reactions been computationally predicted or experimentally determined and reported in scientific literature. Such studies would typically involve quantum mechanical calculations, like Density Functional Theory (DFT), to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies, which are crucial for predicting reaction rates.

Molecular Mechanics and Dynamics Simulations

There is no information available regarding molecular mechanics or molecular dynamics (MD) simulations specifically for 3-(Phenylthio)homopiperidine. These methods are powerful tools for exploring the behavior of molecules over time.

Conformational Space Exploration of 3-(Phenylthio)homopiperidine

A conformational analysis of 3-(Phenylthio)homopiperidine has not been documented. This type of study would identify the stable three-dimensional arrangements (conformers) of the molecule. For a molecule with a flexible seven-membered homopiperidine ring and a rotatable phenylthio substituent, multiple low-energy conformations would be expected. Techniques such as systematic or stochastic conformational searches, coupled with energy calculations, would be required to explore this landscape, but no such research has been published.

Solvent Effects on Molecular Conformation and Reactivity

The influence of different solvents on the conformational preferences and potential reactivity of 3-(Phenylthio)homopiperidine has not been investigated in the available literature. Solvent effects are critical in computational chemistry as they can significantly alter the stability of different conformers and the energy barriers of reactions. These effects are typically studied using either implicit solvent models or explicit solvent molecules in molecular dynamics simulations.

Prediction of Spectroscopic Parameters via Computational Methods

There are no published computational predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for 3-(Phenylthio)homopiperidine. Computational methods are frequently used to calculate these parameters to aid in the structural elucidation of newly synthesized compounds or to interpret experimental spectra. While general methods for these predictions are well-established, they have not been applied to this specific molecule in any available research.

Future Research Directions and Unexplored Avenues in 3 Phenylthio Homopiperidine Chemistry

Development of Novel Stereoselective Methodologies

A primary challenge in the synthesis of substituted piperidines and their analogues is the control of stereochemistry, which is crucial for biological activity. nih.govnih.gov Future research should prioritize the development of catalytic, enantioselective methods to access specific stereoisomers of 3-(Phenylthio)homopiperidine.

Current approaches often result in racemic mixtures, necessitating challenging chiral resolution. Modern synthetic strategies, however, offer pathways to overcome this limitation. A promising avenue is the application of transition-metal-catalyzed asymmetric reactions. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction, which has been successfully applied to the synthesis of 3-substituted piperidines from dihydropyridines and boronic acids, could potentially be adapted for homopiperidine systems. nih.govacs.org This would involve the enantioselective coupling of a suitable homopiperidine precursor with a phenylboronic acid derivative.

Another area ripe for exploration is the use of gold catalysis. Gold-catalyzed cyclization of N-homopropargyl amides has proven effective for creating substituted piperidines in a modular fashion. nih.gov Adapting this methodology could provide a highly flexible and stereoselective route to the 3-(Phenylthio)homopiperidine core. Furthermore, palladium-catalyzed intramolecular allylic amination presents another powerful tool for constructing chiral nitrogen heterocycles and could be investigated for its applicability. nih.gov

| Proposed Method | Catalyst System (Example) | Potential Advantage | Relevant Precursor |

| Asymmetric Reductive Heck | Rh(I) with Chiral Ligand (e.g., BINAP) | High enantioselectivity, broad substrate scope. nih.gov | Dihydroazepine derivative |

| Gold-Catalyzed Cyclization | Au(I) complex (e.g., IPrAuCl/AgSbF6) | Modular approach, mild reaction conditions. nih.gov | N-homopropargyl amide with a thioether |

| Intramolecular Allylic Amination | Pd(0) with Chiral Ligand | High diastereoselectivity, direct C-N bond formation. nih.gov | Acyclic amine with an allylic leaving group |

These advanced catalytic systems would not only provide access to enantiomerically pure 3-(Phenylthio)homopiperidine but also enable the synthesis of a diverse library of analogues with controlled stereochemistry at the C3 position.

Exploration of Underutilized Reactivity Modes

The chemical structure of 3-(Phenylthio)homopiperidine contains several reactive sites that remain underexplored. The sulfide (B99878) linkage, the secondary amine, and the saturated heterocyclic ring all present opportunities for novel functionalization.

A significant unexplored avenue is the activation and functionalization of the carbon atom alpha to the sulfur atom. Methodologies developed for the α-functionalization of other cyclic sulfides, such as tetrahydrothiophene (B86538) and tetrahydrothiopyran, could be directly applicable. nih.gov This typically involves α-lithiation using a strong base followed by trapping with a wide range of electrophiles. nih.gov Applying this strategy to 3-(Phenylthio)homopiperidine could enable the introduction of alkyl, silyl, or other functional groups at the C2 position, dramatically increasing the structural complexity and synthetic utility of the scaffold.

The reactivity of the sulfide itself is another area of interest. Oxidation of the sulfide to the corresponding sulfoxide (B87167) or sulfone would modulate the electronic and steric properties of the molecule and could serve as a handle for further transformations, such as Pummerer-type rearrangements. nih.gov Additionally, the secondary amine of the homopiperidine ring is a key site for derivatization, allowing for the introduction of various substituents through acylation, alkylation, or arylation reactions to explore structure-activity relationships.

| Reactive Site | Proposed Reaction | Reagents (Example) | Potential Outcome |

| C2 Position (α to Sulfur) | α-Lithiation and Trapping | s-BuLi/TMEDA, then an electrophile (e.g., CH3I) | Introduction of new substituents at the C2 position. nih.gov |

| Sulfur Atom | Oxidation | m-CPBA or Oxone® | Formation of sulfoxide or sulfone derivatives. |

| Nitrogen Atom | N-Arylation | Buchwald-Hartwig amination | Synthesis of N-aryl homopiperidine analogues. |

| Ring Structure | Ring-Opening/Contraction | Not yet explored | Access to novel acyclic or smaller ring structures. |

Integration with Flow Chemistry and Automated Synthesis

Modern chemical synthesis is increasingly moving towards continuous flow processes, which offer significant advantages in terms of safety, scalability, reproducibility, and efficiency over traditional batch methods. mdpi.comspringerprofessional.de The synthesis of heterocyclic compounds, in particular, has benefited greatly from this technology. egasmoniz.com.ptbohrium.com

Future work should focus on translating the synthesis of 3-(Phenylthio)homopiperidine and its derivatives to a continuous flow platform. Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and cleaner reaction profiles. mdpi.com This approach would be particularly beneficial for handling potentially hazardous reagents or intermediates and for scaling up the production of key compounds. nih.gov

Furthermore, integrating flow synthesis with automated systems can revolutionize the exploration of this chemical space. Automated flow synthesizers allow for the rapid, sequential synthesis of a library of compounds with minimal manual intervention. nih.govsoci.org By programming a sequence of reactions (e.g., N-alkylation followed by α-functionalization), a matrix of derivatives can be generated efficiently. This high-throughput capability is invaluable for medicinal chemistry programs, enabling the rapid generation of diverse compound libraries for biological screening. dntb.gov.ua

| Technology | Application to 3-(Phenylthio)homopiperidine | Key Advantage |

| Flow Chemistry | Synthesis of the core scaffold and subsequent derivatization reactions. | Enhanced safety, improved scalability, higher reproducibility. springerprofessional.deresearchgate.net |

| Automated Synthesis | High-throughput library generation based on the core scaffold. | Rapid exploration of structure-activity relationships (SAR). nih.gov |

| In-line Analysis | Integration of analytical techniques (e.g., HPLC, MS) into the flow stream. | Real-time reaction monitoring and optimization. soci.org |

Advanced Computational Studies for Rational Design

Computational chemistry provides powerful tools for understanding molecular properties and for the rational design of new molecules with desired functions. mdpi.com For 3-(Phenylthio)homopiperidine, computational studies can guide synthetic efforts and prioritize compounds for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate structural features of 3-(Phenylthio)homopiperidine derivatives with their biological activity. tandfonline.commdpi.com Once a baseline activity is established, QSAR models can predict the activity of virtual compounds, helping to identify promising candidates for synthesis. nih.govresearchgate.net

Molecular docking simulations can be used to predict how these molecules might bind to specific biological targets, such as enzymes or receptors. This provides insights into the potential mechanism of action and helps in designing derivatives with improved binding affinity and selectivity. nih.gov

Density Functional Theory (DFT) calculations can elucidate the electronic structure and reactivity of the molecule. nih.gov For instance, DFT can be used to predict the most likely site for electrophilic or nucleophilic attack, calculate reaction barriers, and understand the stability of different conformations of the homopiperidine ring. This information is invaluable for planning new synthetic routes and explaining observed reactivity patterns. nih.govresearchgate.net